Product packaging for 1-Chlorobicyclo[1.1.1]pentane(Cat. No.:CAS No. 10555-50-7)

1-Chlorobicyclo[1.1.1]pentane

Cat. No.: B3045360
CAS No.: 10555-50-7
M. Wt: 102.56 g/mol
InChI Key: VLYRDKSOYVWGMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Three-Dimensional Scaffolds in Chemical Space Exploration

For decades, synthetic chemistry has been dominated by flat, aromatic structures. However, the push to "escape from flatland" has gained significant momentum. acs.orgacs.org The incorporation of three-dimensional scaffolds into molecular design offers numerous advantages. thieme-connect.de These rigid, non-planar structures can lead to improved physicochemical properties such as enhanced solubility and metabolic stability. rsc.orgresearchgate.net Furthermore, the defined spatial arrangement of substituents on a 3D core can facilitate more precise and potent interactions with biological targets, a critical aspect of drug discovery. mdpi.com The use of 3D scaffolds expands the accessible chemical space, providing novel avenues for the development of therapeutics and advanced materials. nih.govfrontiersin.orgrsc.org

Bicyclo[1.1.1]pentane (BCP) as a Privileged Structure in Contemporary Chemical Research

Among the various 3D scaffolds, bicyclo[1.1.1]pentane has garnered substantial attention for its unique structural and chemical properties. springernature.com

First synthesized in 1964, bicyclo[1.1.1]pentane is a highly strained, rigid carbocyclic compound. acs.orgacs.org Its structure can be visualized as three fused cyclopropane (B1198618) rings, resulting in a distorted tetrahedral geometry. vulcanchem.com This rigidity is a key feature, as it provides a fixed and predictable orientation for substituents placed at its bridgehead positions. The distance between the two bridgehead carbons is notably short, approximately 1.845 angstroms. This structural constraint makes BCP an excellent linear spacer, albeit a shorter one than some other scaffolds. acs.orgnih.gov

The BCP framework is characterized by a significant amount of ring strain. Computational studies have estimated the strain energy to be in the range of 65 to 68 kilocalories per mole (kcal/mol) when compared to the corresponding straight-chain alkane, pentane. More specific calculations place the strain energy at approximately 66.6 kcal/mol. acs.orgacs.orgnih.gov This high strain energy is primarily due to the severe angle distortion within the fused rings and the destabilizing overlap of the rear lobes of the bridgehead orbitals. Despite this high strain, the BCP core is remarkably kinetically stable, with thermal stability up to around 300°C.

PropertyValue
Strain Energy~66.6 kcal/mol
Bridgehead C-C Distance~1.845 Å
Thermal StabilityUp to ~300°C

Conceptualization as a Rigid Saturated Carbocyclic Motif

Role of BCPs as Bioisosteres in Advanced Molecular Design

One of the most significant applications of the BCP scaffold is its use as a bioisostere, a chemical substituent that can replace another group in a biologically active molecule without significantly altering its biological activity but potentially improving its other properties. acs.orgthieme-connect.denih.govbldpharm.com

Mimicry of para-Disubstituted Benzene (B151609) Rings

The BCP core is widely recognized as a non-classical bioisostere for the para-disubstituted benzene ring. acs.orgacs.orgnih.govbldpharm.compnas.orgtcichemicals.comchemrxiv.org The two bridgehead positions of the BCP scaffold provide a linear exit vector for substituents, mimicking the 1,4-substitution pattern of a phenyl ring. acs.orgnih.gov While the distance between the substituents is shorter than in a benzene ring, this substitution has proven to be highly effective in drug design. acs.orgnih.gov

Replacing a phenyl ring with a BCP moiety can lead to significant improvements in a compound's physicochemical properties. For instance, this substitution often results in increased aqueous solubility and enhanced metabolic stability. researchgate.netbldpharm.comresearchgate.netacs.org A notable case study is the replacement of the central para-substituted fluorophenyl ring in the γ-secretase inhibitor BMS-708,163 with a BCP motif. This modification led to a compound with equivalent enzyme inhibitory potency but with significantly improved passive permeability and aqueous solubility. researchgate.net This translated to a four-fold increase in oral absorption in mouse models. researchgate.net Another example involves the replacement of a phenyl ring in the drug Imatinib (B729), which resulted in an 80-fold increase in aqueous solubility.

The use of BCP as a phenyl ring bioisostere has also been shown to reduce non-specific binding of molecules. bldpharm.comresearchgate.net

Drug Candidate/Parent CompoundBioisosteric ReplacementObserved Improvements
γ-secretase inhibitor (BMS-708,163)p-fluorophenyl to BCPEquipotent, improved permeability and solubility, ~4x increase in oral absorption. researchgate.net
Imatinib analoguePhenyl to BCP80x increase in aqueous solubility.
Various drug candidatesp-phenyl to BCPMarkedly decreased non-specific binding. bldpharm.comresearchgate.net

Equivalence to Internal Alkynes and tert-Butyl Groups

Beyond mimicking aromatic rings, the BCP scaffold also serves as a bioisostere for internal alkynes and tert-butyl groups. acs.orgthieme-connect.denih.gov The linear arrangement of the bridgehead carbons in a 1,3-disubstituted BCP can act as a rigid, non-planar replacement for the linear geometry of an internal alkyne. acs.orgnih.gov This substitution can introduce 3D character into a molecule while maintaining the desired spatial orientation of substituents.

Furthermore, a monosubstituted BCP can effectively mimic a tert-butyl group. acs.orgthieme-connect.denih.gov This replacement can be advantageous in medicinal chemistry to modulate a compound's lipophilicity and metabolic stability while preserving the steric bulk required for biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7Cl B3045360 1-Chlorobicyclo[1.1.1]pentane CAS No. 10555-50-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chlorobicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Cl/c6-5-1-4(2-5)3-5/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYRDKSOYVWGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30567550
Record name 1-Chlorobicyclo[1.1.1]pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10555-50-7
Record name 1-Chlorobicyclo[1.1.1]pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Perspectives in Bicyclo 1.1.1 Pentane Chemistry

Early Syntheses of the Bicyclo[1.1.1]pentane Core

The initial forays into the synthesis of the bicyclo[1.1.1]pentane framework were marked by significant hurdles, demanding innovative approaches to construct this highly strained and geometrically unusual molecule.

Wiberg's Seminal Work (1964)

The first successful synthesis of bicyclo[1.1.1]pentane was reported by Kenneth B. Wiberg and his colleagues in 1964. acs.orgnih.gov Their pioneering route was a testament to synthetic tenacity, starting from 3-bromocyclobutane-1-methyl bromide and involving a sodium-mediated ring closure. rsc.org This groundbreaking work, while low-yielding, provided the first tangible access to the BCP core and laid the groundwork for all subsequent research in the field. acs.orgnih.gov

Initial Synthetic Challenges and Academic Interest

The early syntheses of BCP were fraught with difficulties, primarily due to the immense strain energy of the molecule, estimated to be around 66.6 kcal/mol. nih.gov This high degree of strain makes the BCP core kinetically robust but thermodynamically unstable, presenting a significant barrier to its formation. acs.orgnih.gov The inherent challenges of constructing such a strained system, coupled with its intriguing three-dimensional structure, sparked considerable academic interest. acs.orgnih.gov The quest for more efficient synthetic routes became a driving force for innovation in the chemistry of strained organic molecules.

Emergence of [1.1.1]Propellane as a Key Precursor

A paradigm shift in BCP chemistry occurred with the advent of [1.1.1]propellane as a synthetic precursor. This even more strained molecule, with its unique inverted tetrahedral geometry at the bridgehead carbons, proved to be a remarkably versatile starting material. acs.orgwikipedia.org

Synthesis of [1.1.1]Propellane by Wiberg and Walker (1982)

In 1982, Kenneth B. Wiberg and Frederick H. Walker achieved the first synthesis of [1.1.1]propellane. acs.orgwikipedia.orgthieme-connect.com Their approach involved the reductive intramolecular coupling of 1,3-dibromobicyclo[1.1.1]pentane using tert-butyllithium. acs.orgthieme-connect.comgoogle.com This seminal achievement not only introduced a fascinating new molecule to the chemical community but also unlocked a more practical entry into the BCP system. acs.orgrhhz.netbeilstein-journals.org The high reactivity of the central bond in [1.1.1]propellane made it an ideal substrate for a variety of addition reactions. rhhz.net

Szeimies' Improved Preparation Method (1985)

While Wiberg and Walker's synthesis was a breakthrough, it was still a low-yielding and laborious process. google.com In 1985, Günter Szeimies and his research group developed a significantly improved and more practical synthesis of [1.1.1]propellane. rhhz.netbeilstein-journals.orgnih.gov Their method utilized commercially available 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128) as the starting material, which upon treatment with methyllithium, afforded [1.1.1]propellane in much higher yields. rhhz.netthieme-connect.de This more accessible route was further optimized over the years and played a crucial role in making [1.1.1]propellane a readily available precursor for the broader scientific community. nih.govnih.gov

Evolution of Synthetic Methodologies for BCP Derivatives

The availability of [1.1.1]propellane catalyzed an explosion of research into the synthesis of functionalized BCP derivatives. The unique reactivity of its central bond allows for a diverse range of transformations, enabling the introduction of a wide array of substituents at the bridgehead positions.

The strain-release-driven reactivity of [1.1.1]propellane has been exploited in numerous synthetic strategies. rhhz.net Radical additions, in particular, have emerged as a powerful tool for the functionalization of the BCP core. ccspublishing.org.cnbohrium.com For instance, the reaction of [1.1.1]propellane with various radical precursors allows for the efficient formation of 1,3-disubstituted BCPs. thieme-connect.de

Furthermore, the development of transition-metal-catalyzed reactions has significantly broadened the scope of BCP synthesis. Methodologies such as photoredox catalysis have enabled the construction of complex BCP derivatives under mild conditions. acs.orgccspublishing.org.cn The electrophilic activation of [1.1.1]propellane, once a significant challenge due to the instability of BCP cations, has also been achieved, providing access to nitrogen-substituted BCPs. nih.gov These advancements have transformed BCPs from mere chemical curiosities into valuable building blocks in fields such as medicinal chemistry and materials science. thieme-connect.comthieme-connect.dethieme-connect.com

Timeline of Key Discoveries in Bicyclo[1.1.1]pentane Chemistry
Year Discovery
1964First synthesis of bicyclo[1.1.1]pentane by Wiberg and co-workers. acs.orgnih.govrsc.org
1982First synthesis of [1.1.1]propellane by Wiberg and Walker. acs.orgwikipedia.orgthieme-connect.com
1985Improved synthesis of [1.1.1]propellane by Szeimies and co-workers. rhhz.netbeilstein-journals.orgnih.gov
PresentOngoing development of advanced synthetic methodologies for BCP derivatives, including photoredox catalysis and novel activation strategies. acs.orgccspublishing.org.cnnih.gov
Comparison of Early and Modern Synthetic Approaches to BCPs
Early Syntheses (Pre-1982) Modern Syntheses (Post-1982)
Multi-step, low-yielding routes. acs.orgnih.govOften fewer steps with higher yields. rhhz.netbeilstein-journals.org
Limited scope for functionalization.Wide variety of functional groups can be introduced. thieme-connect.deccspublishing.org.cn
Based on ring-closure reactions of cyclobutane (B1203170) precursors. rsc.orgPrimarily based on the ring-opening of [1.1.1]propellane. acs.orgrhhz.net
BCPs were considered chemical curiosities. acs.orgnih.govBCPs are now widely used as bioisosteres and building blocks. thieme-connect.comthieme-connect.dethieme-connect.com

Historical Context of 1-Chlorobicyclo[1.1.1]pentane in Reactivity Studies

The study of this compound has been instrumental in developing a deeper understanding of the reactivity of strained bicyclic systems. Early investigations into its behavior, particularly in solvolysis reactions, provided crucial insights into the stability and rearrangement pathways of the bicyclo[1.1.1]pentyl cation.

A significant body of early research focused on the solvolytic reactivity of this compound. acs.org These studies revealed that the compound undergoes heterolysis of the carbon-chlorine bond, leading to the formation of a bridgehead carbocation. nih.gov However, unlike less strained systems, this carbocation is prone to skeletal rearrangements, ultimately yielding cyclopentenyl intermediates rather than direct substitution products. This behavior highlighted the influence of the significant strain energy inherent in the bicyclo[1.1.1]pentane core on its chemical reactivity. researchgate.net

In comparative studies, the reactivity of this compound was often contrasted with its bromo and iodo analogs. For instance, while 1-iodobicyclo[1.1.1]pentane readily undergoes metal-halogen exchange with t-butyllithium, this compound was found to be inert under the same conditions. publish.csiro.au This difference in reactivity underscores the impact of the halogen substituent on the electronic properties and reaction pathways of the bicyclic system.

Furthermore, Della and co-workers referenced the reactivity of this compound to dispute earlier proposed mechanisms in related systems. They argued that the formation of certain products could be explained by the heterolysis of the bridgehead C-Cl bond and subsequent rearrangement of the resulting cation, a pathway established from studies on this compound itself. nih.gov

Early structural characterization, such as the determination of its microwave spectrum and quadrupole coupling constant in 1970, provided the fundamental physical parameters necessary to interpret these reactivity studies. acs.org These foundational investigations into the solvolysis, rearrangement, and comparative reactivity of this compound were critical in shaping the historical understanding of this unique class of strained organic molecules.

Table 1: Summary of Key Historical Reactivity Findings for this compound

Reaction Type Observation Conclusion References
Solvolysis Formation of ring-opened products. Undergoes heterolysis and skeletal rearrangement via a carbocation intermediate. acs.orgchemrxiv.org
Reaction with t-butyllithium Inert to reaction conditions. The C-Cl bond is not susceptible to metal-halogen exchange with t-butyllithium. publish.csiro.au
Rearrangement Pathways Forms cyclopentenyl intermediates. The inherent strain of the bicyclo[1.1.1]pentane core drives the rearrangement of the bridgehead carbocation.

Reactivity and Reaction Mechanisms of 1 Chlorobicyclo 1.1.1 Pentane

Solvolytic Reactivity Investigations

Solvolysis studies of 1-halobicyclo[1.1.1]pentanes have been instrumental in probing the behavior of carbocations at a bridgehead position. The solvolysis of 1-chlorobicyclo[1.1.1]pentane involves the heterolysis of the carbon-chlorine bond, a process that is significantly affected by the extreme strain of the bicyclic system. acs.org

Comparisons with related compounds, such as 1-bromobicyclo[1.1.1]pentane, provide critical insights. For instance, 1-bromobicyclo[1.1.1]pentane undergoes solvolysis in 80% aqueous ethanol (B145695) more rapidly than tert-butyl bromide. researchgate.netresearchgate.net This reaction, however, does not yield the direct substitution product. Instead, it exclusively forms 3-methylenecyclobutanol, a product of skeletal rearrangement. researchgate.netresearchgate.net Similarly, the solvolysis of this compound is characterized by heterolysis leading to skeletal rearrangements rather than direct substitution.

Compound Solvolysis Conditions Major Product Observation
1-Bromobicyclo[1.1.1]pentane80% aqueous ethanol3-Methylenecyclobutanol researchgate.netReacts faster than t-butyl bromide; exclusive formation of rearranged product. researchgate.net
This compoundAqueous ethanolRearranged productsUndergoes heterolysis and skeletal rearrangement, bypassing direct substitution.

This table summarizes the outcomes of solvolysis for 1-halobicyclo[1.1.1]pentanes based on available research.

The intermediacy of the bicyclo[1.1.1]pentyl cation in solvolysis reactions has been a subject of extensive study. Theoretical and experimental evidence strongly suggests that the bridgehead bicyclo[1.1.1]pentyl cation is not a stable intermediate. thieme-connect.com Attempts to intercept this cation nucleophilically have been unsuccessful, as it undergoes extremely rapid ring fragmentation. nsf.gov

Computational studies and reaction outcomes indicate that upon ionization, the nascent bicyclo[1.1.1]pentyl cation spontaneously rearranges. researchgate.netnih.gov This rearrangement leads to a more stable, non-classical bicyclo[1.1.0]butyl-1-carbinyl cation. nih.govchemrxiv.org This high reactivity is attributed to the immense strain within the bicyclo[1.1.1]pentane framework, which is released upon fragmentation. nsf.govsemanticscholar.org Therefore, the bicyclo[1.1.1]pentyl cation is considered a transient species on the potential energy surface, leading directly to rearranged products, rather than a viable, trappable intermediate. thieme-connect.comnih.gov

Mechanistic investigations into the solvolysis of 1-halobicyclo[1.1.1]pentanes point towards a process dominated by cation rearrangement. The formation of 3-methylenecyclobutanol from 1-bromobicyclo[1.1.1]pentane is proposed to occur via an SN1/E1-type mechanism. chemrxiv.org This pathway involves the initial formation of the highly unstable bicyclo[1.1.1]pentyl-1 cation, which immediately rearranges to the bicyclo[1.1.0]butyl-1-carbinyl carbocation before solvent capture leads to the final product. researchgate.netchemrxiv.org

The rate of solvolysis is significantly influenced by substituents at the opposing bridgehead position, indicating a strong inductive charge dispersal during the ionization step. acs.org While a stepwise mechanism involving the cation is favored, a concerted pathway has also been considered. chemrxiv.org The consistent observation of rearranged products underscores that any mechanism must account for the inherent instability of the bicyclo[1.1.1]pentyl carbocationic system.

Formation and Stability of Bicyclo[1.1.1]pentyl Cations

Nucleophilic Substitution Reactions at the Bridgehead Position

Direct nucleophilic substitution at the bridgehead carbon of this compound is challenging. The geometry of the BCP core prevents backside attack required for a classical SN2 reaction. Consequently, substitution reactions, when they occur, tend to proceed through an SN1-like mechanism. However, as discussed, this is complicated by the rapid rearrangement of the intermediate cation. nsf.govsemanticscholar.org

Despite these challenges, some substitution reactions have been reported. For example, this compound can undergo a halogen exchange reaction with potassium bromide. Furthermore, nucleophilic substitution on 1,3-diiodobicyclo[1.1.1]pentane has been demonstrated, providing a route to other functionalized BCP derivatives. scispace.comacs.org These reactions often require specific conditions and may proceed through mechanisms that avoid the formation of a free carbocation or involve trapping of a "hot intermediate" cation. researchgate.net Reactions of iodo-BCPs with nucleophiles like amines and thiols can also lead to substituted bicyclo[1.1.0]butane products, indicating a substitution-with-rearrangement process. chemrxiv.org

The unique electronic structure of the bicyclo[1.1.1]pentane cage plays a crucial role in its reactivity. The inverted tetrahedral geometry at the bridgehead carbons results in unique frontier molecular orbitals that influence interactions with reagents. Quantum chemical studies have shown that the BCP framework is capable of transmitting electronic substituent effects, primarily through polar effects and hyperconjugative interactions between the substituent and the cage. nih.gov

This electronic environment affects the feasibility of substitution. For instance, the high intrinsic nucleophilicity and low steric hindrance of a bridgehead amino group on a BCP scaffold lead to exceptional reactivity in condensation reactions. nih.govresearchgate.net These stereoelectronic factors—the shape and energy of the molecular orbitals and the distribution of electron density—are critical in determining whether a nucleophilic substitution pathway is viable and what mechanism it will follow.

Radical Reactions Involving this compound

Radical reactions provide a more common pathway for the functionalization of the bicyclo[1.1.1]pentane system, often starting from its precursor, [1.1.1]propellane. thieme-connect.com For this compound itself, radical reactions can be initiated by the homolytic cleavage of the C-Cl bond. thieme-connect.com

Advanced Spectroscopic and Structural Analysis

Microwave Spectroscopy for Molecular Structure Elucidation

Microwave spectroscopy has been a pivotal technique for the precise determination of the geometric structure of 1-chlorobicyclo[1.1.1]pentane in the gas phase. By analyzing the rotational spectra of various isotopic species, a detailed molecular structure has been established. researchgate.net

Studies of the microwave spectra for five isotopic forms of this compound have provided the necessary data to calculate key structural parameters. researchgate.net An important assumption in these calculations was the shortening effect on the adjacent carbon-carbon bond due to the electronegativity of the chlorine atom. The resulting bond lengths and angles define the compact cage structure of the molecule. The angle at the methylene (B1212753) carbons (C2) is reported to be 73.5°.

Table 1: Selected Bond Lengths of this compound from Microwave Spectroscopy

Bond Bond Length (Å)
C2–C3 1.556

Data sourced from microwave spectroscopy studies.

The analysis of the microwave spectrum also yields the nuclear quadrupole coupling constant for the chlorine nucleus. researchgate.netacs.orgacs.org This constant provides information about the electric field gradient at the chlorine nucleus, which is directly related to the nature of the carbon-chlorine bond. For this compound, the quadrupole coupling constant for the 35Cl nucleus has been determined, offering insights into the electronic environment of the C-Cl bond. vulcanchem.com

Table 2: Quadrupole Coupling Constant for this compound

Nucleus Quadrupole Coupling Constant (χ)
35Cl -67.3 MHz

Data sourced from spectroscopic analysis. vulcanchem.com

Determination of Bond Lengths and Angles

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization

NMR spectroscopy is a powerful tool for characterizing the structure of this compound in solution. Both 1H and 13C NMR provide valuable information about the chemical environment of the nuclei and the connectivity within the molecule.

High-resolution 1H and 13C NMR spectra of bicyclo[1.1.1]pentane derivatives are often simple due to the high symmetry of the cage structure. chemrxiv.orgchemrxiv.org The NMR data for the parent compound, bicyclo[1.1.1]pentane, are consistent with a short distance between the bridgehead carbons. For substituted derivatives like this compound, the spectra reflect the influence of the substituent on the chemical shifts of the bridgehead and methylene protons and carbons. nih.gov

The analysis of spin-spin coupling constants in bicyclo[1.1.1]pentane systems reveals through-bond and through-space interactions. A notable feature in the parent bicyclo[1.1.1]pentane is the significant long-range coupling of 18 Hz between the bridgehead hydrogens. Theoretical and experimental studies have been conducted to understand the various 13C-1H and 13C-13C coupling constants, which are sensitive to the unique geometry and electronic structure of the bicyclic cage. acs.orgrsc.org

High-Resolution <sup>1</sup>H and <sup>13</sup>C NMR Studies

X-Ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state. vulcanchem.com For derivatives of bicyclo[1.1.1]pentane, X-ray analysis has confirmed the highly strained cage structure and established the precise bond lengths and angles. chemrxiv.orgchemrxiv.orgnih.gov In the case of this compound, diffraction studies show a distorted tetrahedral geometry at the chlorinated bridgehead carbon. vulcanchem.com

Table 3: Selected Bond Parameters of this compound from Diffraction and Spectroscopic Data

Parameter Value Method
C1–C2/C1–C4 Bond Length 1.52 Å Electron Diffraction
C2–C3 Bond Length 1.54 Å Microwave Spectroscopy
C1–C2–C3 Bond Angle 92.5° X-ray Diffraction

Data compiled from various structural determination methods. vulcanchem.com

Single-Crystal X-Ray Diffraction for Solid-State Structures

The three-dimensional arrangement of atoms in this compound in the solid state has been elucidated through single-crystal X-ray diffraction. These studies reveal a highly strained cage structure characteristic of the bicyclo[1.1.1]pentane framework. The geometry at the chlorinated bridgehead carbon atom displays a distorted tetrahedral configuration. vulcanchem.com

Structural parameters for this compound have also been deduced from high-resolution microwave spectroscopy of five of its isotopic forms in the gas phase, which corroborates the solid-state structural data. researchgate.net Key structural parameters determined from these spectroscopic methods are summarized below.

Key Structural Parameters of this compound

Parameter Value Technique
Bond Lengths
r(C-Cl) 1.761 ± 0.012 Å Microwave Spectroscopy researchgate.net
r(C1-C2) 1.536 ± 0.007 Å Microwave Spectroscopy researchgate.net
r(C2-C3) 1.556 ± 0.007 Å Microwave Spectroscopy researchgate.net
Bond Angles

Conformational Analysis and Molecular Packing

The bicyclo[1.1.1]pentane (BCP) core imposes a rigid, well-defined conformation on the molecule. researchgate.net Unlike flexible cyclic systems, the BCP cage does not have multiple low-energy conformations. This inherent rigidity is a defining characteristic, making it a subject of interest for use as a nonclassical phenyl ring bioisostere in medicinal chemistry and as a rigid linker in materials science. wikipedia.orgd-nb.info The structure is exceptionally strained, with an estimated strain energy of 65-68 kcal/mol for the parent bicyclo[1.1.1]pentane. researchgate.net

In the solid state, molecules of similar rigid-rod structures, such as [n]staffanes (oligomers of BCP), exhibit crystal packing that can be influenced by weak intermolecular forces. researchgate.net These forces can lead to slight bending of the molecular rods. For this compound, the molecular packing in the crystal lattice is dictated by a combination of these weak van der Waals interactions and any potential dipole-dipole interactions arising from the carbon-chlorine bond.

Other Spectroscopic Techniques (e.g., Mass Spectrometry)

Mass spectrometry provides valuable information regarding the molecular weight and fragmentation pattern of this compound. The technique helps to confirm the identity and structural integrity of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method used for its analysis. nih.gov The mass spectrum reveals the molecular ion peak (M+) corresponding to the compound's molecular weight and various fragment ions resulting from the cleavage of the strained bicyclic system.

Computational and Theoretical Investigations

Quantum Chemical Calculations on Bicyclo[1.1.1]pentane Systems

Quantum chemical calculations have been extensively applied to investigate the intriguing nature of BCPs. These studies have been crucial in explaining the compounds' surprising stability despite their high strain energy.

A variety of computational methods have been employed to study BCP systems. Early investigations utilized ab initio methods like the self-consistent field (SCF) approach. acs.org More recent and sophisticated studies have incorporated Density Functional Theory (DFT) and higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC) theory, and Complete Active Space Self-Consistent Field (CASSCF). nih.govamazonaws.comresearchgate.net

DFT methods, particularly those like B3LYP, have been shown to provide reliable results for the geometries and electronic properties of these strained molecules. acs.org For instance, DFT calculations have been used to investigate reaction mechanisms involving BCP derivatives. bohrium.com High-level ab initio calculations have been instrumental in accurately determining NMR shielding and spin-spin coupling constants for bicyclo[1.1.1]pentane, showing good agreement with experimental data. rsc.orgresearchgate.net These advanced computational techniques are essential for capturing the complex electronic effects within these highly strained ring systems. rsc.org

The electronic structure of BCPs is a subject of considerable interest due to the unusual geometry imposed by the bicyclic framework.

Bicyclo[1.1.1]pentane possesses a significant amount of strain energy, estimated to be around 65–68 kcal/mol. researchgate.netacs.org Despite this high strain, the molecule is remarkably stable. acs.org Computational studies have been vital in understanding this apparent contradiction. The stability is attributed to the distribution of strain throughout the molecular framework. nih.gov The hybridizations of the bridge and bridgehead carbon orbitals have been determined through a combination of experimental J-coupling analysis and computational calculations to be approximately sp²·⁵ and sp²·⁰, respectively. nih.gov This rehybridization helps to accommodate the geometric constraints of the cage structure.

Calculated Strain Energies of Bicyclic Compounds
CompoundCalculated Strain Energy (kcal/mol)Reference
Bicyclo[1.1.1]pentane65-68 researchgate.netacs.org
Adamantane~6.5
Cubane~166

Theoretical analyses, including Quantum Theory of Atoms in Molecules (QTAIM), reveal that there is a depletion of electron density at the bond critical point between the bridgehead carbons. researchgate.net The bonding is characterized by a significant overlap of the atomic orbitals, leading to a delocalized electron density that contributes to the molecule's stability and reactivity. amazonaws.comchemrxiv.org This understanding of bonding in propellane provides a framework for rationalizing its reactions to form BCP derivatives. amazonaws.comresearchgate.net The addition of nucleophiles, radicals, and electrophiles to [1.1.1]propellane is facilitated by this unique electronic structure. amazonaws.comresearchgate.net

Elucidation of Electronic Structure and Bonding Nature

Analysis of Strain Energy and Molecular Stability

Theoretical Studies of Reaction Mechanisms

Computational chemistry plays a crucial role in elucidating the mechanisms of reactions involving BCPs.

The solvolysis of 1-halobicyclo[1.1.1]pentanes has been a subject of both experimental and theoretical interest. Early studies on the solvolysis of 1-chlorobicyclo[1.1.1]pentane found it to be surprisingly reactive. dtic.mil This high reactivity was unexpected given the anticipated instability of the resulting bridgehead carbocation.

Theoretical studies have been employed to understand the factors contributing to this enhanced reactivity. It has been proposed that the solvolysis proceeds with participation from the C2-C3 bond, leading to a relief of strain in the transition state. dtic.mil The resulting bicyclo[1.1.1]pentyl cation is thought to be stabilized by through-space overlap of orbitals on the bridgehead carbons. researchgate.net

Energetic Profiles of Radical and Anionic Additions

The formation of the bicyclo[1.1.1]pentane (BCP) skeleton, including derivatives like this compound, is most commonly achieved through the addition of radical or anionic species to the highly strained inter-bridgehead carbon-carbon bond of [1.1.1]propellane. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the energetic profiles of these transformations.

Generally, radical additions to [1.1.1]propellane are more facile than anionic additions. nih.gov This is attributed to the greater electron density that must be accommodated within the compact propellane cage during an anionic addition, which creates significant electronic repulsion. nih.govrsc.org

Radical Additions: The reaction of [1.1.1]propellane with radicals is a cornerstone for creating functionalized BCPs. nih.gov DFT calculations have shown that the addition of a radical to the C1–C3 bond to form a bridgehead BCP radical is a highly exergonic process. For instance, the addition of a pyridyl radical to [1.1.1]propellane has a calculated free energy change (ΔG) of -26.3 kcal/mol.

Computational studies on the multi-component difunctionalization of [1.1.1]propellane indicate that the kinetic barrier for the addition of an alkyl radical is approximately 11-13 kcal/mol. nih.gov A detailed free energy profile for the oligomerization of [1.1.1]propellane initiated by an SF₅ radical shows that the initial addition to form the first BCP unit has a lower activation barrier compared to the subsequent addition to form a staffane. nih.govbeilstein-journals.org This highlights the thermodynamic and kinetic preference for the formation of the monosubstituted BCP radical. nih.govbeilstein-journals.org Activation Strain Analysis reveals that while there is an energetic cost associated with forming a diradical-like species, the barrier is dominated by electronic interaction energy rather than geometric distortion strain. amazonaws.com

Anionic Additions: Anionic additions to [1.1.1]propellane are also a viable, though often more challenging, route to BCPs. nih.gov These reactions frequently require harsher conditions, such as elevated temperatures, which computational studies help to explain. rsc.orgchemrxiv.org The addition of an anion forces a significant increase in electron density into the already electron-rich cage, leading to a substantial electronic barrier. amazonaws.comchemrxiv.org

Table 1: Calculated Energetic Data for Additions to [1.1.1]Propellane
ReactantAddition TypeCalculated ParameterValue (kcal/mol)Computational MethodSource
Alkyl RadicalRadicalActivation Energy Barrier11-13Not Specified nih.gov
Turbo-Hauser AmideAnionicFree Energy of Activation (ΔG‡)+21.7SMD(THF)-DLPNO-CCSD(T) rsc.org
Pyridyl RadicalRadicalFree Energy of Reaction (ΔG)-26.3DFT

Computational Prediction of Spectroscopic Parameters (e.g., NMR Shielding Constants)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, with a particular focus on Nuclear Magnetic Resonance (NMR) parameters. High-level ab initio and DFT calculations are used to determine nuclear shielding constants, which are then converted to chemical shifts for comparison with experimental data.

The Gauge-Including Atomic Orbital (GIAO) method is a standard and effective approach for calculating NMR shielding constants. For the bicyclo[1.1.1]pentane system, theoretical calculations have shown that electron correlation effects and the choice of basis set are crucial for obtaining accurate results. rsc.orgresearchgate.net While shielding constants depend heavily on the basis set, spin-spin coupling constants are very sensitive to electron correlation. rsc.orgresearchgate.net

Studies have demonstrated that DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-31G* or larger), can provide ¹³C NMR chemical shifts that are in good agreement with experimental values for bicyclo[1.1.1]pentane and its derivatives. rsc.org For instance, benchmark studies have identified functionals like ωB97X-D with the def2-SVP basis set as providing high accuracy for ¹³C chemical shift predictions. nih.gov

For the parent bicyclo[1.1.1]pentane, high-level ab initio calculations have yielded theoretical values for the isotropic ¹³C shielding constants. researchgate.net These calculations serve as a baseline for understanding the influence of substituents. The introduction of a chlorine atom at a bridgehead position significantly alters the electronic environment and, consequently, the NMR chemical shifts of the cage carbons. The effect of heavy atoms like chlorine on carbon chemical shifts can be substantial and requires accurate computational models to predict correctly. nih.gov

Table 2: Calculated vs. Experimental ¹³C NMR Chemical Shifts (δ) for Bicyclo[1.1.1]pentane
Carbon AtomCalculated δ (ppm) (RAS-III)Experimental δ (ppm)Source
Bridgehead (C1/C3)31.429.2 researchgate.net
Methylene (B1212753) (C2/C4/C5)52.750.4 researchgate.net

Note: Calculated values are from high-level RASSCF calculations and experimental values are referenced from the same study for consistency. researchgate.net

Functionalization Strategies of Bicyclo 1.1.1 Pentane Derivatives

Bridgehead Functionalization

Functionalization at the bridgehead positions is the most established route for creating diversely substituted BCPs. nih.govnih.gov These positions offer a linear exit vector for substituents, perfectly mimicking the geometry of para-substituted arenes. nih.gov

A variety of robust methods have been developed to install a wide array of functional groups at the BCP bridgeheads. The primary and most prolific strategy involves the ring-opening of [1.1.1]propellane, a highly strained precursor that readily reacts with a plethora of reagents. nih.govacs.org

Radical reactions are a cornerstone of propellane chemistry. Atom-transfer radical addition (ATRA), initiated by triethylborane (B153662) or, more recently, by photoredox catalysis, allows for the efficient synthesis of bridgehead-halogenated BCPs, such as 1-iodobicyclo[1.1.1]pentane. nih.govrsc.org These halide derivatives are versatile intermediates for further transformations. acs.orgrsc.org Photoredox catalysis, in particular, offers mild reaction conditions and high functional group tolerance, making it suitable for late-stage functionalization of complex molecules. nih.gov

Organometallic reagents also feature prominently. The addition of Grignard reagents (alkyl and aryl) to [1.1.1]propellane is a well-established method for creating carbon-substituted BCPs. acs.org Similarly, nitrogen-based substituents can be introduced using "turbo" amides, which react with propellane under heating to yield valuable BCP-amine building blocks. nih.gov

A more recent development is the synthesis of BCP-boronic esters. These compounds, accessible through transition-metal-free photoredox borylation of [1.1.1]propellane, serve as highly versatile platforms for subsequent cross-coupling reactions, enabling the introduction of a vast range of substituents. acs.org

Table 1: Key Methods for Bridgehead Functionalization of BCPs via [1.1.1]Propellane
MethodReagent/Catalyst TypeSubstituent IntroducedKey AdvantagesReference
Atom-Transfer Radical Addition (ATRA)Photoredox Catalysts (e.g., Ir(ppy)₃) + Alkyl/Aryl HalidesHalides, Alkyl, ArylHigh yields, excellent functional group tolerance, mild conditions. nih.gov
Organometallic AdditionGrignard Reagents (R-MgX)Alkyl, ArylEstablished and highly useful for C-C bond formation. acs.org
Nucleophilic Addition"Turbo" AmidesAminesProvides scalable access to BCP-amine building blocks. nih.gov
BorylationSuginome Borane (PhMe₂Si–Bpin) under irradiationBoronic Esters (-Bpin)Transition-metal-free, provides versatile handles for cross-coupling. acs.org

Bridgehead halides, particularly iodides, are pivotal intermediates in BCP chemistry due to their susceptibility to a range of selective transformations. nih.govacs.org These compounds, readily synthesized via methods like ATRA, can be converted into a diverse set of derivatives including carbonyls, alcohols, and heterocycles. rsc.org

Cross-coupling reactions are a powerful tool for derivatizing BCP halides. An iron-catalyzed Kumada cross-coupling has been developed for reacting BCP iodides with aryl and heteroaryl Grignard reagents, proceeding rapidly at room temperature with a simple catalyst system. acs.orgsemanticscholar.org The functionalization of BCP Grignard reagents, formed from the corresponding halides, can also be achieved through Negishi cross-coupling with aryl and heteroaryl halides. acs.orgsemanticscholar.org These methods are instrumental in the rapid synthesis of drug analogues. semanticscholar.org

Beyond cross-coupling, radical transformations of bridgehead halides provide another avenue for diversification, expanding the synthetic toolkit available for modifying the BCP scaffold. acs.orgacs.org

Table 2: Selective Transformations of BCP Bridgehead Iodides
Transformation TypeReagents/CatalystProduct TypeSignificanceReference
Kumada Cross-CouplingAryl/Heteroaryl Grignard Reagents, Fe(acac)₃/TMEDAAryl/Heteroaryl-substituted BCPsSimple, fast, and efficient C-C bond formation. acs.orgsemanticscholar.org
Negishi Cross-CouplingTransmetalation of BCP-MgX to BCP-ZnX, then Pd-catalyzed coupling with Ar-XAryl/Heteroaryl-substituted BCPsEnables rapid synthesis of drug analogues from BCP Grignards. acs.orgsemanticscholar.org
Functional Group InterconversionVarious (e.g., dehalogenation, oxidation)Carbonyls, Alcohols, Heterocycles, Parent BCPsProvides access to a wide range of functional groups. rsc.org

Methods for Introducing Diverse Substituents

Bridge Functionalization (2,4,5 Positions)

In contrast to the well-documented chemistry of the bridgehead positions, functionalization of the three secondary bridge positions (C2, C4, C5) is a more recent and challenging frontier. nih.govnih.gov Success in this area is crucial as it provides novel vectors for substitution, opening up new chemical space for drug discovery and materials science by mimicking ortho- and meta-substituted arenes. nih.govpnas.org

The primary challenge in bridge functionalization lies in the high strength and inertness of the methylene (B1212753) C–H bonds, which have an estimated bond dissociation energy (BDE) of around 106 kcal/mol. nih.govnih.govprinceton.edu This high BDE makes direct C-H activation difficult and often requires harsh conditions that can lead to ring fragmentation. nih.govnih.govspringernature.com

Despite these difficulties, several innovative methodologies have emerged. One historical approach involves the addition of dihalocarbenes to bicyclo[1.1.0]butanes, followed by dehalogenation. nih.gov More recent strategies offer greater control and versatility. A programmable approach developed by Qin and colleagues utilizes BCP bis-boronates. nih.govnih.gov This method capitalizes on the different reactivity of boronic esters at the bridgehead (C3) and bridge (C2) positions, allowing for selective, sequential functionalization. nih.govnih.govnsf.gov

Other emerging techniques include:

A 1,2-metalate rearrangement strategy to introduce diverse carbon-based substituents at the bridge position. nih.govacs.org

Lithium-halogen exchange of a pre-installed bridge bromide to generate a lithiated BCP intermediate that can be trapped with various electrophiles. researchgate.net

A photocatalyst-free, decarboxylative Minisci heteroarylation that directly couples bridge carboxylic acids with heteroarenes. strath.ac.uk

These methods represent significant progress in overcoming the inherent challenges of modifying the BCP bridge, providing pathways to previously inaccessible trisubstituted BCPs. nih.gov

Directly converting the strong C-H bonds at the BCP bridge into useful functional handles is a highly sought-after but difficult goal. nih.gov The main obstacles are achieving selectivity for monofunctionalization and avoiding unwanted side reactions like difunctionalization or ring-opening. nih.gov

A breakthrough in this area involves a radical-mediated approach. nih.govrsc.org By using a potent hydrogen atom transfer (HAT) agent under mild, visible-light-mediated conditions, a bridge C-H bond can be selectively abstracted. nih.govprinceton.edu This generates a "linchpin" intermediate, such as a 2-bromo-BCP derivative, which possesses orthogonal functional handles at the bridge and bridgehead positions. nih.govprinceton.edu This intermediate can then be further diversified using modern synthetic methods like metallaphotoredox cross-coupling to install a wide range of amine and aryl groups. nih.govprinceton.edu This strategy dramatically streamlines the synthesis of 2-substituted BCPs, which previously required lengthy, non-modular routes. princeton.edu

Introducing chirality to the BCP scaffold via C-H functionalization is a sophisticated strategy that provides access to valuable enantioenriched building blocks. nsf.govberkeley.edu The most significant advances in this area have been achieved through rhodium-catalyzed intermolecular C-H insertion reactions. nih.govnsf.gov

These reactions typically employ a chiral dirhodium catalyst, such as Rh₂(S-TCPTAD)₄, which facilitates the reaction of a BCP substrate with a donor/acceptor diazo compound. springernature.comnsf.govresearchgate.net A key finding from these studies is that the catalyst exhibits remarkable selectivity, directing the C-C bond formation exclusively to the tertiary C-H bond at the bridgehead position. springernature.comresearchgate.net This process occurs with high yields and excellent enantioselectivity, establishing that even highly strained molecules like BCPs can undergo direct, asymmetric C-H functionalization without compromising the integrity of the carbocyclic core. nsf.govresearchgate.net

While highly successful for the bridgehead position, achieving enantioselective C-H functionalization at the less reactive bridge positions remains a formidable challenge. nsf.govresearchgate.net However, recent work has demonstrated the feasibility of this goal through alternative strategies, such as enzymatic oxidation or a nitrogen-atom insertion-and-deletion sequence, which have successfully produced chiral, bridge-substituted BCPs. rsc.orgresearchgate.net These emerging methods are paving the way for the synthesis of a new class of chiral BCP bioisosteres. researchgate.net

Table 3: Enantioselective C-H Functionalization of BCPs
MethodCatalyst/ReagentPosition FunctionalizedKey FeaturesReference
Rhodium-Catalyzed C-H InsertionChiral Dirhodium Complexes (e.g., Rh₂(S-TCPTAD)₄) + Diazo CompoundsBridgehead (C1/C3)High regioselectivity for tertiary C-H; high enantioselectivity. springernature.comnsf.govresearchgate.net
Enzymatic OxidationEngineered EnzymesBridge (C2/C4/C5)Direct, enantioselective functionalization of bridging methylenes. researchgate.net
Nitrogen Insertion/DeletionChiral Brønsted Acid CatalystBridge (C2/C4/C5)Enantioselective cycloaddition followed by nitrogen deletion. rsc.org

C-H Functionalization Strategies

Asymmetric Synthesis of Chiral BCPs

A particularly important and challenging area is the synthesis of chiral BCPs that possess a stereocenter adjacent to the BCP core (α-chiral BCPs). nih.govresearchgate.netresearchgate.net These structures are highly desirable as they correspond to α-stereogenic benzyl (B1604629) groups, which are common motifs in bioactive molecules. nih.govthieme.de The synthesis of BCPs with these adjacent stereocenters is exceptionally challenging due to the unique strained structure of the BCP core. researchgate.netnih.gov Traditional methods have often been limited, relying on multi-step processes or displaying a narrow substrate scope. nih.govresearchgate.netacs.org

The creation of stereocenters adjacent to a BCP scaffold has historically been approached through several main strategies. A common method involves the chemical resolution of a racemic mixture or the transformation of a pre-functionalized BCP using stoichiometric chiral reagents or auxiliaries. researchgate.netresearchgate.netacs.org While effective, these methods can be inefficient and require multiple synthetic steps. nih.govacs.org

More direct and atom-economical approaches have emerged, focusing on the asymmetric functionalization of [1.1.1]propellane, the primary precursor to BCPs. nih.govnih.govresearchgate.net These advanced strategies aim to construct the BCP core and the adjacent stereocenter simultaneously or in a sequential, catalytic manner. Key catalytic asymmetric methods include:

Insertion into C–H bonds: Chiral catalysts can direct the insertion of α-diazoesters into the bridgehead C–H bonds of a BCP. researchgate.netresearchgate.net

Asymmetric Allylic Alkylation: Transition-metal catalysts, such as those based on iridium, can facilitate the asymmetric allylic substitution of BCP-metal complexes. researchgate.netresearchgate.netrsc.org

Photoredox and Organocatalysis: A synergistic approach combining a photocatalyst and a chiral organocatalyst enables the direct, asymmetric addition of simple aldehydes to [1.1.1]propellane, generating enantioenriched α-chiral BCP alcohols. nih.govresearchgate.net

Radical Hydrofunctionalization: A catalytically generated BCP radical can be coupled with a chiral sulfinimine with high diastereoselectivity. rsc.org

These modern strategies represent a more straightforward pathway to chiral BCPs, though the field remains an active area of research. nih.gov

The synthesis of enantioenriched BCPs with proximal stereocenters has heavily relied on two main pillars: the use of chiral auxiliaries and the development of catalytic asymmetric reactions.

Chiral Auxiliary-Based Methods: Stoichiometric chiral auxiliaries, such as Evans' oxazolidinones or Ellman's sulfinamide auxiliary, have been employed to direct the stereochemical outcome of reactions that install a stereocenter next to the BCP core. rsc.orgnsf.gov For instance, Anderson and co-workers reported a protocol using a chiral oxazolidinone auxiliary to achieve the synthesis of chiral BCPs with an adjacent stereocenter. rsc.org While reliable, these approaches necessitate additional steps for the attachment and subsequent removal of the auxiliary. nsf.gov

Catalytic Asymmetric Transformations: Catalytic methods offer a more elegant and efficient solution for synthesizing α-chiral BCPs. Several distinct catalytic systems have been successfully developed.

A multicatalytic approach merging photoredox and organocatalysis has been described for the direct asymmetric addition of aldehydes to [1.1.1]propellane. nih.govresearchgate.net This system uses a photocatalyst and an organocatalyst to generate a chiral α-iminyl radical cation, which then reacts with [1.1.1]propellane to form the BCP and the adjacent stereocenter in a single step with high yield and enantioselectivity. nih.govresearchgate.net

Transition-metal catalysis is another powerful tool. Aggarwal and co-workers developed a multicomponent iridium-catalyzed asymmetric allylic substitution. rsc.org This method involves the in situ formation of a BCP-zinc complex, which then undergoes a dynamic kinetic asymmetric transformation with an allylic carbonate in the presence of a chiral iridium/phosphoramidite catalyst. rsc.org Similarly, Davies and colleagues utilized a chiral dirhodium complex, Rh₂(TCPTAD)₄, to catalyze the enantioselective intermolecular C(sp³)–H insertion of donor/acceptor diazo compounds into the tertiary C-H bond of BCPs, affording products with high yields and excellent enantioselectivity. nsf.govrhhz.net

More recently, a transition-metal-free methodology was reported based on N-heterocyclic carbene (NHC) catalysis. nih.govacs.org This strategy involves a three-component coupling of [1.1.1]propellane, a Grignard reagent, and an allylic phosphate. nih.govacs.org The in situ generated BCP-Grignard reagent undergoes an asymmetric allylic substitution catalyzed by a chiral NHC, providing α-chiral 1,3-difunctionalized BCPs with excellent regio- and enantioselectivity. nih.govacs.org

Table 1: Overview of Catalytic Asymmetric Transformations for α-Chiral BCP Synthesis
Catalytic SystemReaction TypeKey ReagentsTypical YieldTypical Enantioselectivity (er)Reference
Photoredox & OrganocatalysisRadical AdditionAldehydes, [1.1.1]propellaneHighHigh nih.govresearchgate.net
Iridium/PhosphoramiditeAllylic SubstitutionGrignard reagent, ZnCl₂, Allylic CarbonateGood to HighUp to 98:2 rsc.org
Chiral Dirhodium ComplexC-H InsertionDonor/Acceptor Diazo CompoundsUp to 99%Up to 94% ee rhhz.net
N-Heterocyclic Carbene (NHC)Allylic SubstitutionGrignard reagent, Allylic PhosphateHighUp to 98:2 nih.govacs.org

Strategies for Introducing Proximal Stereocenters

Post-Synthetic Derivatization of Functionalized BCPs

The ability to further modify functionalized BCPs is crucial for their application in drug discovery and materials science, allowing for the exploration of chemical space and structure-activity relationships (SAR). nih.govacs.org A variety of post-synthetic derivatization strategies have been developed for BCPs bearing different functional handles.

BCP-iodides, which can be synthesized through methods like triethylborane-initiated atom-transfer radical addition, are versatile intermediates. rhhz.netrsc.org They can undergo iron-catalyzed Kumada cross-coupling with aryl and heteroaryl Grignard reagents. acs.org Furthermore, these BCP halides can be converted into other valuable derivatives, including carbonyls, alcohols, and various heterocycles. rsc.org

Bridge-substituted BCP bis-boronates represent another highly versatile platform for late-stage functionalization. nih.gov These compounds exhibit chemoselectivity that allows for the programmable and sequential derivatization of both the bridgehead (C3) and bridge (C2) positions. nih.gov The boronic pinacol (B44631) ester (Bpin) groups can be transformed into hydroxyl, vinyl, and heteroaryl functionalities under standard conditions, enabling access to previously unexplored C1, C2-disubstituted and C1, C2, C3-trisubstituted BCPs. nih.govnih.gov

Products from asymmetric synthesis can also be readily derivatized. For example, α-chiral BCP aldehydes can be transformed into a range of other high-value chiral building blocks. researchgate.net Similarly, allyl alcohol-functionalized BCPs can undergo further transformations; for instance, a terminal alkyne-containing BCP can participate in copper-catalyzed click chemistry with an azide (B81097) to form a 1,2,3-triazole product in near-quantitative yield. acs.org

Even simple alkyl-substituted BCPs can be elaborated. Methyl-substituted BCP-iodide can be converted to the corresponding carboxylic acid, which in turn serves as a precursor for primary amines, alcohols, ethanethioates, and sulfonyl chlorides. univ.kiev.ua

Table 2: Examples of Post-Synthetic Derivatization of Functionalized BCPs
Starting BCP Functional GroupReaction TypeReagents/CatalystProduct Functional GroupReference
IodideKumada Cross-CouplingAryl-MgBr, Fe(acac)₃/TMEDAAryl acs.org
Boronic Pinacol Ester (Bpin)Suzuki Coupling / OxidationAryl-Br, Pd catalyst / NaBO₃Aryl / Hydroxyl nih.govnih.gov
AldehydeReduction / OxidationNaBH₄ / OxidantAlcohol / Carboxylic Acid researchgate.net
Terminal AlkyneClick Chemistry (CuAAC)Benzyl azide, Cu catalyst1,2,3-Triazole acs.org
Carboxylic AcidCurtius RearrangementDPPA, t-BuOH; then HClAmine univ.kiev.ua

Applications in Advanced Organic Synthesis and Material Sciences

BCPs as Scaffolds in Medicinal Chemistry and Drug Design

In drug discovery, the BCP motif is increasingly utilized to overcome challenges associated with traditional molecular scaffolds, particularly the flat, aromatic phenyl ring. sorbonne-universite.frchemrxiv.org The concept of "escaping from flatland" involves replacing two-dimensional aromatic rings with three-dimensional saturated structures like BCPs to improve the pharmacological profile of drug candidates. sorbonne-universite.frsemanticscholar.org This strategy can enhance activity, selectivity, and pharmacokinetic properties by increasing the fraction of sp³-hybridized carbons (Fsp³), a key descriptor correlated with success in clinical development. researchgate.netbldpharm.com

The most prominent application of the BCP scaffold is as a non-classical bioisostere for the 1,4-disubstituted phenyl ring. thieme-connect.compharmablock.com The BCP core mimics the linear geometry and substituent exit vectors of a para-substituted benzene (B151609) ring, though with a shorter distance between the points of attachment (approximately 1.85 Å for BCP versus 2.79 Å for a phenyl ring). nih.govpharmablock.com This substitution is particularly effective when the phenyl ring primarily acts as a rigid spacer rather than participating in essential π-π stacking interactions with a biological target. pharmablock.comnih.gov This replacement strategy has been successfully employed to address issues of metabolic stability, solubility, and selectivity in drug candidates. nih.gov

Replacing a planar phenyl ring with a three-dimensional BCP cage has profound effects on a molecule's properties. The introduction of the sp³-rich BCP scaffold generally leads to significant improvements in aqueous solubility, passive permeability, and metabolic stability. sorbonne-universite.frresearchgate.netresearchgate.net

Solubility and Lipophilicity: The disruption of planarity and intermolecular π-stacking that occurs upon replacing an aryl group with a BCP moiety often leads to a marked increase in aqueous solubility. sorbonne-universite.fracs.org For instance, an imatinib (B729) analogue containing a BCP core showed an 80-fold increase in thermodynamic solubility at pH 7.4 compared to the parent drug. sorbonne-universite.fr This is frequently accompanied by a reduction in lipophilicity, as measured by parameters like clogP or LogD. sorbonne-universite.frchemrxiv.org

Permeability and Oral Absorption: BCP-containing analogues often exhibit enhanced passive permeability across cell membranes. researchgate.netnih.gov A γ-secretase inhibitor analogue (BMS-708,163) demonstrated significant improvements in this area, which translated to approximately four-fold higher maximum concentration (Cmax) and area-under-the-curve (AUC) values in preclinical models, indicating superior oral absorption. researchgate.net

Metabolic Stability: Aromatic rings are often sites of metabolic oxidation by cytochrome P450 (CYP450) enzymes, leading to rapid clearance or the formation of toxic metabolites. semanticscholar.orgbldpharm.com The saturated C-H bonds of the BCP core are generally more resistant to this type of metabolism, which can improve a drug's metabolic stability and half-life. bldpharm.comnih.gov

Non-specific Binding: The hydrophobicity of aromatic rings can lead to non-specific binding to proteins and membranes, a property that can complicate drug development. Replacing these rings with the less lipophilic BCP scaffold has been shown to reduce non-specific binding, as indicated by a lower chromatographic hydrophobicity index (CHI). sorbonne-universite.frbldpharm.com

The table below summarizes the comparative physicochemical properties of a known LpPLA2 inhibitor (darapladib) and its BCP-containing analogue.

PropertyDarapladib (Parent)BCP AnalogueImprovement Factor
Kinetic Solubility (μM) 8749.3x
FaSSIF Solubility (μg/mL) 399>1000~3x
Permeability (AMP, nm/s) 2307053.1x
ChromLogD7.4 6.37.0-
Aromatic Rings 43-

Data sourced from a study on LpPLA2 inhibitors. nih.gov

The BCP-for-phenyl-ring substitution strategy has been applied to numerous drug classes, demonstrating its broad utility in medicinal chemistry.

γ-Secretase Inhibitors: In a pioneering example, replacing the central fluorophenyl ring in the γ-secretase inhibitor BMS-708,163 (avagacestat) with a BCP moiety resulted in an equipotent compound with significantly improved aqueous solubility and passive permeability. researchgate.netacs.org This modification addressed key liabilities of the parent compound without sacrificing biological activity. sorbonne-universite.frrhhz.net

Lipoxin A4 Mimetics: Lipoxins are anti-inflammatory mediators whose therapeutic potential is limited by metabolic instability. nih.govacs.org Synthetic lipoxin A4 mimetics have been developed where a BCP ring replaces a portion of the flexible alkyl chain. researchgate.netnih.govacs.org This substitution introduces a rigid, metabolically resistant segment, and one such analogue was found to possess high anti-inflammatory activity. researchgate.netmdpi.com

Penicillin G: A BCP analogue of the antibiotic Penicillin G has been synthesized, showcasing the applicability of modern synthetic methods, such as photoredox catalysis, to incorporate the BCP core into complex and well-established drug scaffolds. acs.orgresearchgate.net

Telmisartan: The angiotensin II receptor antagonist Telmisartan has been modified by replacing an aromatic ring with a BCP scaffold. acs.orgprinceton.edu Studies on these analogues have provided valuable data on how BCPs can mimic both para- and ortho/meta-substituted arenes, with the resulting compounds showing similar or improved physicochemical properties. pnas.orgbeilstein-journals.org

Imatinib: The anti-leukemia drug imatinib was modified by replacing its phenyl group with a BCP cage. sorbonne-universite.frresearchgate.net While this led to a decrease in kinase inhibitory activity, the analogue exhibited a dramatic increase in thermodynamic solubility. sorbonne-universite.fracs.orgrhhz.net This case highlights that while physicochemical properties are often improved, maintaining biological potency is dependent on the specific interactions of the original ring with its target protein. acs.org

Flurbiprofen (B1673479): The fluoro-phenyl ring of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen has been replaced with a fluoro-bicyclo[1.1.1]pentane (F-BCP) core. chemrxiv.orgnih.gov This modification resulted in a dramatic reduction in lipophilicity (clogP), demonstrating the potential of functionalized BCPs to fine-tune molecular properties. chemrxiv.orgresearchgate.net

DrugOriginal MoietyBCP-Modified MoietyKey Finding
γ-Secretase Inhibitor para-Substituted Fluorophenyl1,3-Disubstituted BCPEquipotent, improved solubility and permeability. researchgate.net
Lipoxin A4 Mimetic Alkyl ChainBCPIncreased metabolic resistance and rigidity. researchgate.netnih.gov
Telmisartan BenzimidazoleBCP-substituted heterocycleBCP serves as an effective arene bioisostere. princeton.edupnas.org
Imatinib PhenylBCPSignificantly increased solubility, reduced potency. sorbonne-universite.frresearchgate.net
Flurbiprofen FluorophenylFluoro-BCPDramatically reduced lipophilicity. chemrxiv.orgnih.gov

Beyond simple bioisosteric replacement, the BCP scaffold enables the design of entirely new chemical entities with unique three-dimensional shapes. The rigid, well-defined geometry of the BCP core allows chemists to explore chemical space that is inaccessible with traditional planar structures. sorbonne-universite.frbldpharm.com This provides opportunities to develop novel pharmacophores where substituents are projected into space with precise vectors. bldpharm.com The development of synthetic methods to create unsymmetrically 1,3-disubstituted and even 1,2-disubstituted BCPs allows for the creation of mimics for meta- and ortho-substituted phenyl rings, further expanding the drug design toolkit. thieme-connect.comprinceton.edupnas.org This exploration of three-dimensional space is critical for identifying next-generation therapeutics with potentially novel mechanisms of action and improved drug-like properties. researchgate.netnih.gov

Bioisosteric Replacement Strategies in Lead Optimization

Influence on Physicochemical and Pharmacokinetic Properties

Utilization in Materials Science

The same structural rigidity that makes BCPs valuable in medicinal chemistry also makes them highly attractive components for advanced materials. researchgate.net Their well-defined length and linear geometry are properties sought after for the construction of ordered molecular architectures.

The 1,3-disubstituted BCP unit is an excellent example of a "molecular rod" due to its rigid structure and the 180° exit vector of its bridgehead substituents. nih.gov This feature allows BCPs to act as ideal rigid linkers or spacers in the construction of polymers and supramolecular structures. By incorporating BCP units into polymer backbones, material scientists can create materials with highly controlled structures and properties. The rigidity of the BCP linker prevents the kinking and folding that can occur with more flexible linkers (like alkyl chains), leading to more ordered materials. This has potential applications in the development of liquid crystals, porous materials, and other functional polymers where precise control over molecular architecture is paramount.

Applications in Liquid Crystals and Supramolecular Assemblies

The rigid, linear geometry of the bicyclo[1.1.1]pentane (BCP) core makes it a compelling building block for the design of liquid crystals and complex supramolecular structures. researchgate.netlboro.ac.uk While a direct substitution of a 1,4-disubstituted benzene ring with a BCP unit often results in non-mesogenic materials due to a significant reduction in molecular length, the BCP moiety is highly effective for extending the rigid core of a molecule. tandfonline.com This extension typically leads to a notable increase in the transition temperatures of liquid crystalline materials. tandfonline.com

Derivatives of BCP are explored for creating liquid crystalline polymers and have been incorporated into various molecular designs, including those for molecular rotors and "Tinkertoy" scaffolding in nanoarchitectures. researchgate.netacs.org The synthesis of BCP derivatives suitable for these applications often starts from precursors like 1-chlorobicyclo[1.1.1]pentane or 1,3-diiodobicyclo[1.1.1]pentane, which allow for the introduction of various functional groups. nih.govnih.gov For instance, BCP-containing pyridinones, which are isosteres of N-aryl-pyridin-4-one liquid crystal building blocks, have been synthesized. lboro.ac.uknih.gov The inherent strain and unique electronic properties of the BCP cage also influence the intermolecular interactions that govern the formation of supramolecular assemblies. researchgate.net These assemblies are relevant for applications ranging from sensors to drug delivery systems.

Application AreaRole of BCP MoietyKey FindingsReferences
Liquid Crystals Rigid core extension unitIncreases transition temperatures in liquid crystalline materials. Direct replacement of benzene may lead to loss of mesogenic properties due to reduced length. tandfonline.com
Liquid Crystalline Polymers Backbone componentThe BCP cage is incorporated into the main chain of polymers to induce or modify liquid crystalline behavior. acs.org
Supramolecular Assemblies Rigid linker/scaffoldThe defined geometry of BCP allows for the precise construction of complex three-dimensional architectures. researchgate.net
Molecular Rotors Structural componentThe rigidity of the BCP scaffold is utilized in the design of molecular-scale rotating components. researchgate.net

Metal-Organic Framework (MOF) Components

The bicyclo[1.1.1]pentane unit, particularly in the form of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP-diCOOH), has emerged as a crucial linker for the construction of Metal-Organic Frameworks (MOFs). researchgate.net MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. The choice of the organic linker is critical in determining the framework's structure and properties.

The BCP linker offers several advantages over traditional aromatic linkers like terephthalic acid:

Rigidity and 3D Structure : The BCP cage is a rigid, three-dimensional spacer. researchgate.net This rigidity helps to create robust frameworks and can reduce the structural flexibility or "breathing" that is sometimes observed in MOFs with planar linkers.

Enhanced Stability : MOFs constructed with BCP linkers can exhibit high thermal stability, retaining their porosity even under significant thermal stress.

Unique Pore Environments : As non-aromatic, aliphatic linkers, BCP derivatives can create unique pore environments within the MOF, which can be advantageous for specific host-guest interactions. researchgate.net

A notable example is the aluminum-based MOF, NU-2002, which utilizes BCP-diCOOH as the linker. This framework demonstrated superior efficiency in separating hexane (B92381) isomers compared to its counterpart made with the planar terephthalic acid linker, a difference attributed to the controlled structural dynamics imparted by the BCP unit. The synthesis of these specialized linkers often originates from versatile precursors such as 1,3-diacetylbicyclo[1.1.1]pentane, which can be prepared through photochemical methods. orgsyn.org

MOF ExampleLinkerMetal NodeKey Properties/ApplicationsReferences
NU-2002Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP-diCOOH)Aluminum (Al)Enhanced structural stability, efficient separation of hexane isomers.
Al-FTR / Al-FTR-F2Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid and its difluorinated derivativeAluminum (Al)Used to study the dynamics of molecular rotors within the MOF structure. researchgate.net
VariousAdamantane- and BCP-based dicarboxylatesVarious metalsFine-tuning of pore size and modulating host-guest interactions. researchgate.net

Role in Bioorthogonal Chemistry

Bioorthogonal chemistry involves chemical reactions that can be performed inside of living systems without interfering with native biochemical processes. The bicyclo[1.1.1]pentane scaffold has found a niche in this field, primarily due to its unique combination of stability and controlled reactivity. researchgate.netx-mol.com

The high strain energy of the BCP core (approximately 66 kcal/mol) makes it susceptible to selective, strain-release-driven reactions, which can be triggered under specific, mild conditions suitable for biological environments. researchgate.netacs.org This reactivity is harnessed in several ways:

Click Chemistry : BCP derivatives, such as BCP-azides and terminal alkynes, have been synthesized for use in "click" reactions. researchgate.net These reactions are known for their high efficiency and selectivity, making them ideal for bioconjugation and labeling of biomolecules in complex biological media. researchgate.net

Labeling and Probes : The ability to functionalize BCPs at the bridgehead positions allows for the attachment of reporter groups, making them suitable as clickable probes for bioorthogonal labeling in cellular systems. The development of methods for the late-stage modification of drugs with BCP units highlights their importance in medicinal chemistry. nih.gov

The synthesis of these functionalized BCPs for bioorthogonal applications often relies on versatile intermediates derived from precursors like [1.1.1]propellane or halogenated BCPs. x-mol.comrsc.orgrsc.org

Future Research Directions

Development of Novel and Scalable Synthetic Pathways for BCP Derivatives

The accessibility of diverse BCP derivatives is crucial for their widespread application. Future research will likely focus on developing more efficient, scalable, and versatile synthetic routes.

A significant breakthrough has been the utilization of [1.1.1]propellane as a key precursor for BCPs. nih.govthieme-connect.de Its high reactivity, stemming from the strained central bond, allows for facile ring-opening reactions to construct the BCP core. bohrium.com However, the synthesis of [1.1.1]propellane itself can be challenging. nih.gov Therefore, a primary research direction is the development of more practical and scalable methods for its production.

Recent advancements include in-flow photochemical reactions, which have enabled the production of key BCP precursors on a kilogram scale within a short timeframe. acs.org For instance, the photochemical addition of diacetyl to [1.1.1]propellane has been a cornerstone for accessing bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a versatile starting material for numerous BCP derivatives. acs.org Future efforts will likely focus on expanding the scope of such flow-based methodologies to other BCP precursors, potentially utilizing mercury-free and quartz-free photochemical setups to enhance safety and accessibility. acs.org

Another promising avenue is the development of novel radical-based transformations. The radical addition to [1.1.1]propellane has proven to be a powerful tool for introducing a wide range of functional groups at the bridgehead positions. thieme-connect.deccspublishing.org.cn Researchers are exploring new radical initiation methods, including photoredox catalysis and the use of simple initiators like triethylborane (B153662), to achieve milder and more functional-group-tolerant reactions. nih.govrsc.orgrsc.org The development of multicomponent reactions, where several functionalities are introduced in a single step, is also a key area of interest for rapidly building molecular complexity. thieme-connect.de

The exploration of underutilized starting materials, such as 1,3-diiodobicyclo[1.1.1]pentane (DIBCP), is also gaining traction. lboro.ac.uklboro.ac.uk DIBCP, being more stable and easier to store than [1.1.1]propellane, offers a practical entry point to a variety of functionalized BCPs through nucleophilic substitution and other transformations. lboro.ac.uklboro.ac.uk

Synthetic StrategyKey FeaturesPotential Advantages
In-flow Photochemistry Continuous processing, precise control over reaction parameters. acs.orgHigh scalability, improved safety, potential for automation. acs.org
Radical Transformations Mild reaction conditions, high functional group tolerance. nih.govthieme-connect.deAccess to diverse functionalities, potential for late-stage functionalization. nih.govthieme-connect.de
Multicomponent Reactions Formation of multiple bonds in a single operation. thieme-connect.deIncreased efficiency, rapid generation of molecular diversity. thieme-connect.de
Utilization of DIBCP Stable and storable starting material. lboro.ac.uklboro.ac.ukPractical and versatile entry to functionalized BCPs. lboro.ac.uklboro.ac.uk

Exploration of Unexplored Functionalization Strategies at Bridge and Bridgehead Positions

While the functionalization of the bridgehead (C1 and C3) positions of the BCP core is well-established, the derivatization of the bridge (C2) methylene (B1212753) positions remains a significant challenge and a frontier in BCP chemistry. researcher.lifenih.gov Access to bridge-functionalized BCPs would provide novel vectors for molecular design, opening up new chemical space for drug discovery and materials science. researcher.lifenih.gov

Current research is focused on developing methods for the selective functionalization of the C-H bonds at the bridge positions. acs.org This is a formidable task due to the inherent stability of these bonds. However, recent breakthroughs have demonstrated the feasibility of such transformations. For example, programmable late-stage functionalization strategies using BCP bis-boronates have been developed. nih.govnsf.govnih.gov These methods exploit the differential reactivity of boronic esters at the bridgehead and bridge positions, allowing for sequential and selective derivatization. nih.govnsf.govnih.gov This approach enables access to previously inaccessible C1,C2-disubstituted and C1,C2,C3-trisubstituted BCPs. nih.govnsf.govnih.gov

Future research will likely focus on expanding the repertoire of reactions for bridge functionalization, including the introduction of a wider range of functional groups such as halogens, oxygen, nitrogen, and carbon substituents. researcher.life The development of catalytic and enantioselective methods for bridge C-H functionalization is a particularly important goal, as it would provide access to chiral BCP derivatives with defined stereochemistry. acs.org

The table below summarizes some of the emerging strategies for BCP functionalization:

Functionalization PositionStrategyKey Advantages
Bridgehead (C1, C3) Late-stage functionalization via cross-coupling of BCP-iodides or -boronates. acs.orgModular and versatile for rapid analogue synthesis. acs.org
Bridge (C2) Programmable functionalization of BCP bis-boronates. nih.govnsf.govnih.govAccess to novel substitution patterns and unexplored chemical space. nih.govnsf.govnih.gov
Bridge (C2) Direct C-H activation. acs.orgAtom-economical and allows for derivatization of the core scaffold. acs.org

Advanced Computational Modeling for Predictive Molecular Design

Computational chemistry is poised to play an increasingly critical role in the future of BCP research. Advanced computational modeling can provide valuable insights into the structure, reactivity, and properties of BCP derivatives, thereby guiding experimental efforts and accelerating the design of new molecules with desired characteristics. acs.orgnih.gov

Density Functional Theory (DFT) calculations are already being used to understand the strain energy of the BCP core and to predict the regioselectivity of functionalization reactions. nih.gov For instance, calculations have shown that functionalization at the C3 bridgehead position is often thermodynamically and kinetically favored. Computational studies can also be used to predict the physicochemical properties of BCP-containing molecules, such as their solubility and metabolic stability, which is crucial for drug discovery applications. nih.gov

Future research in this area will likely involve the development of more accurate and efficient computational methods for modeling BCP systems. This includes the use of machine learning and artificial intelligence to develop predictive models for bioactivity and other properties. mdpi.comresearchgate.net Such models could be used to screen large virtual libraries of BCP derivatives, identifying promising candidates for synthesis and experimental testing. ukri.org

The integration of computational modeling with experimental data will be key to unlocking the full potential of BCPs. For example, computational analysis of non-covalent interactions, such as halogen and hydrogen bonding, can help in the rational design of BCP-based materials with specific solid-state properties. nih.gov

Computational MethodApplication in BCP Research
Density Functional Theory (DFT) Calculating strain energies, predicting reaction outcomes, understanding electronic properties. nih.govresearchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) Analyzing non-covalent interactions and bond properties. acs.org
Support Vector Machine (SVM) & Machine Learning Developing predictive models for biological activity and physicochemical properties. mdpi.comresearchgate.net

Expanding Applications Beyond Current Scope in Chemical and Materials Science

The unique structural and electronic properties of the BCP core suggest that its applications could extend far beyond its current primary use as a bioisostere in medicinal chemistry. acs.orgbldpharm.com Future research will undoubtedly explore new frontiers for BCP derivatives in materials science, catalysis, and other areas of chemical science.

In materials science, the rigid and linear nature of the BCP scaffold makes it an attractive building block for the construction of well-defined molecular architectures. acs.org For example, BCP-based diphosphine ligands have been synthesized and used to create novel coordination polymers and metal complexes. bohrium.com The ability to precisely control the distance and orientation of functional groups attached to the BCP core could be exploited in the design of new materials with tailored optical, electronic, or magnetic properties.

The development of BCP-based catalysts is another exciting area of future research. The rigid BCP framework could be used to create well-defined catalyst active sites, potentially leading to improved selectivity and efficiency. For instance, BCP derivatives have been shown to act as Lewis acid catalysts in certain organic transformations. lboro.ac.uklboro.ac.uk

Furthermore, the incorporation of BCP units into polymers could lead to materials with novel properties, such as enhanced thermal stability or altered mechanical characteristics. The exploration of BCPs as components of liquid crystals, molecular switches, and other functional materials is also a promising direction.

The following table highlights some of the potential future applications of BCP derivatives:

Application AreaPotential Role of BCPs
Materials Science Rigid linkers for metal-organic frameworks (MOFs) and coordination polymers. bohrium.com
Catalysis Scaffolds for the design of novel ligands and catalysts. lboro.ac.uklboro.ac.uk
Polymer Chemistry Monomers for the synthesis of polymers with unique properties.
Supramolecular Chemistry Building blocks for the construction of complex, self-assembled structures.

Q & A

Q. What are the common synthetic routes for 1-Chlorobicyclo[1.1.1]pentane?

  • Methodological Answer : The synthesis typically involves strained intermediates like [1.1.1]propellane. One approach reacts 1-(phenylsulfanyl)bicyclo[1.1.1]pentane (derived from propellane) with Raney nickel to yield the bicyclic framework . Another method employs carbene insertion: dichlorocarbene or difluorocarbene is inserted into bicyclo[1.1.0]butanes, followed by reduction or fluorination to generate 1-chloro or difluoro derivatives . Photochemical synthesis using 1,3-diacetylbicyclo[1.1.1]pentane under UV irradiation is also documented, producing dicarboxylic acid derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : High-resolution infrared (IR) spectroscopy (0.0015 cm⁻¹ resolution) is essential for detecting strain-induced vibrational modes and confirming bond angles . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C and ¹H, helps identify substituent positions and ring symmetry. Mass spectrometry (MS) and X-ray crystallography validate molecular weight and three-dimensional geometry, as seen in solubility-enhanced analogs like 2-oxabicyclo[2.1.1]hexanes .

Q. How is this compound used as a bioisostere in drug design?

  • Methodological Answer : The bicyclo[1.1.1]pentane (BCP) motif replaces phenyl, tert-butyl, or alkynyl groups to improve solubility, metabolic stability, and steric profile. For example, in γ-secretase inhibitors, BCP-based compounds exhibit enhanced oral bioavailability compared to aromatic analogs. Researchers validate bioisosteric equivalence via comparative binding assays, logP measurements, and pharmacokinetic studies .

Advanced Research Questions

Q. How do computational studies explain the stability and reactivity of this compound derivatives?

  • Methodological Answer : Hartree-Fock (HF/6-31G*) and Møller-Plesset perturbation theory (MP2/6-31G*) calculations reveal that the 1-cation of bicyclo[1.1.1]pentane forms more readily than the tert-butyl cation due to ring strain and hyperconjugation. These models predict reaction pathways, such as carbene insertion energetics, and compare ion stability with cyclopropane or propellane derivatives . Advanced molecular dynamics simulations can further assess solvent effects on reactivity.

Q. What strategies improve the solubility of BCP-based compounds for pharmaceutical applications?

  • Methodological Answer : Introducing heteroatoms (e.g., oxygen) into the bicyclic framework enhances water solubility. For instance, 2-oxabicyclo[2.1.1]hexanes maintain meta-substituted benzene-like geometry while increasing hydrophilicity. Solubility is quantified via shake-flask assays or chromatographic methods (e.g., HPLC), and crystallographic data confirm structural integrity .

Q. How can enantioselective synthesis of chiral BCP derivatives be achieved?

  • Methodological Answer : Asymmetric catalysis using transition-metal complexes or organocatalysts is explored for chiral BCP synthesis. For example, palladium-catalyzed cross-coupling reactions with chiral ligands can introduce stereocenters. Enantiomeric excess is measured via chiral HPLC or NMR with chiral shift reagents, while X-ray diffraction confirms absolute configuration .

Experimental Design and Data Analysis

Q. How to design stability studies for BCP derivatives under physiological conditions?

  • Methodological Answer : Conduct accelerated degradation experiments in buffer solutions (pH 1–7.4) at 37°C. Monitor decomposition via LC-MS or UV-Vis spectroscopy. Use Arrhenius plots to extrapolate shelf-life. For hydrolytically sensitive compounds (e.g., esters), track chloride release via ion chromatography .

Q. How to resolve contradictions in carbene insertion yields across studies?

  • Methodological Answer : Variability may arise from carbene precursors (e.g., FSO₂CF₂CO₂TMS vs. CHCl₃/NaOH) or reaction conditions (temperature, solvent polarity). Systematically compare reaction parameters using design of experiments (DoE) software. Validate intermediates via in-situ IR or NMR to identify rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chlorobicyclo[1.1.1]pentane
Reactant of Route 2
Reactant of Route 2
1-Chlorobicyclo[1.1.1]pentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.